N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride
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Overview
Description
N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O It is a white solid that is soluble in water and ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride typically involves the reaction of piperidine with acetyl chloride to form N-(piperidin-4-yl)acetamide. This intermediate is then reacted with ethyl chloride to yield N-Ethyl-N-(piperidin-4-yl)acetamide, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug development.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(Piperidin-4-yl)acetamide: This compound is structurally similar but lacks the ethyl group.
N-Ethyl Piperidine: Similar in structure but lacks the acetamide group.
N-(4-Piperidinyl)acetamide hydrochloride: Similar but with different substituents on the piperidine ring.
Uniqueness
N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-ethyl-N-piperidin-4-ylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-3-11(8(2)12)9-4-6-10-7-5-9;/h9-10H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYWNCLDKLQHJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCNCC1)C(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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